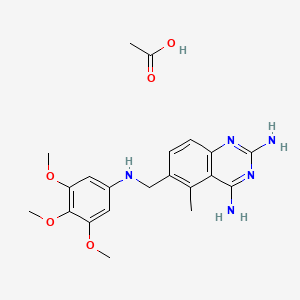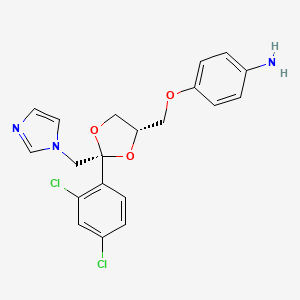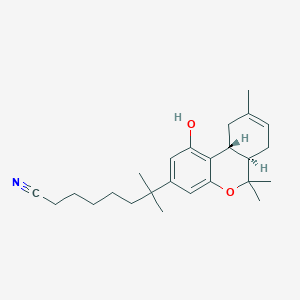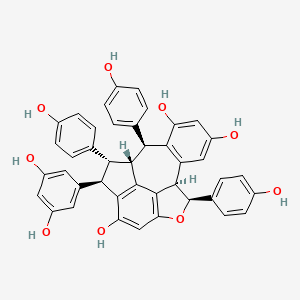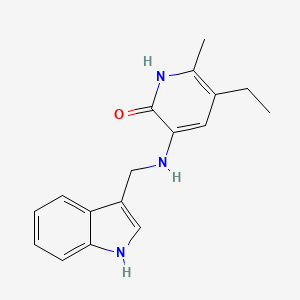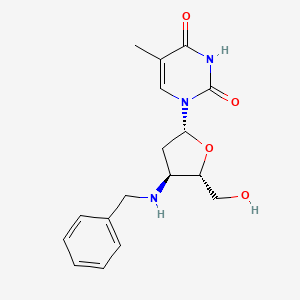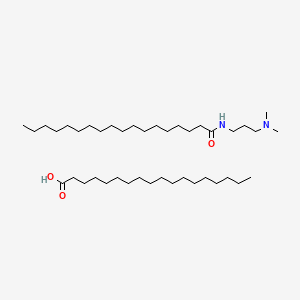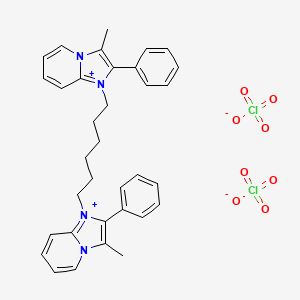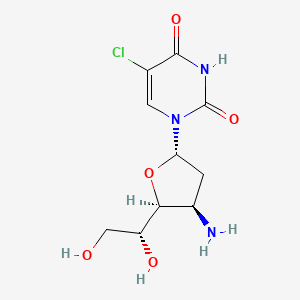
2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-chloro- is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides but has been modified to include a chlorine atom at the 5-position of the pyrimidine ring and an amino group at the 3-position of the sugar moiety. These modifications confer unique chemical and biological properties, making it a valuable compound in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-chloro- typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring and the sugar moiety separately.
Chlorination: The pyrimidine ring is chlorinated at the 5-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Glycosylation: The chlorinated pyrimidine is then coupled with a protected sugar derivative through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection and Amination: The protecting groups on the sugar moiety are removed, and the amino group is introduced at the 3-position using reagents like ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the 5-chloro position, where the chlorine atom is replaced by other nucleophiles like hydroxyl groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution, often at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, typically at low temperatures.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine or other substituents.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-chloro- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with enzymes and nucleic acids, providing insights into biochemical pathways.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. It can be incorporated into DNA or RNA, leading to chain termination or mutations. Additionally, it may inhibit key enzymes such as DNA polymerases or reverse transcriptases, disrupting the replication of viruses or cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-beta-D-arabino-hexofuranosyl)-5-chloro-: Similar structure but different stereochemistry at the sugar moiety.
2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-fluoro-: Fluorine atom at the 5-position instead of chlorine.
2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-bromo-: Bromine atom at the 5-position instead of chlorine.
Uniqueness
The unique combination of the chlorine atom at the 5-position and the amino group at the 3-position of the sugar moiety distinguishes this compound from its analogs. These modifications enhance its stability and biological activity, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Numéro CAS |
133488-27-4 |
|---|---|
Formule moléculaire |
C10H14ClN3O5 |
Poids moléculaire |
291.69 g/mol |
Nom IUPAC |
1-[(2S,4R,5S)-4-amino-5-[(1R)-1,2-dihydroxyethyl]oxolan-2-yl]-5-chloropyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14ClN3O5/c11-4-2-14(10(18)13-9(4)17)7-1-5(12)8(19-7)6(16)3-15/h2,5-8,15-16H,1,3,12H2,(H,13,17,18)/t5-,6-,7+,8+/m1/s1 |
Clé InChI |
OARFQCHQOAHGCU-NGJRWZKOSA-N |
SMILES isomérique |
C1[C@H]([C@H](O[C@@H]1N2C=C(C(=O)NC2=O)Cl)[C@@H](CO)O)N |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)C(CO)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



